N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
CAS No.: 1040653-70-0
Cat. No.: VC11945495
Molecular Formula: C19H18FN3O2S
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040653-70-0 |
|---|---|
| Molecular Formula | C19H18FN3O2S |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C19H18FN3O2S/c1-2-25-17-9-7-14(8-10-17)21-18(24)11-16-12-26-19(23-16)22-15-5-3-13(20)4-6-15/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23) |
| Standard InChI Key | URCXMRLEMOZWOU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Introduction
N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that combines elements of thiazole and acetamide chemistry. This compound is not explicitly mentioned in the provided search results, so we will focus on its structural components and potential applications based on similar compounds.
Structural Components:
-
Thiazole Ring: This is a five-membered ring containing sulfur and nitrogen. Thiazoles are known for their biological activity and are often used in pharmaceuticals.
-
Acetamide Group: This functional group is commonly found in organic compounds and contributes to their solubility and reactivity.
-
4-Ethoxyphenyl and 4-Fluorophenyl Groups: These aromatic rings are attached to the thiazole and acetamide groups, respectively. The ethoxy group enhances solubility, while the fluorine atom can affect the compound's reactivity and biological activity.
Synthesis and Characterization
The synthesis of similar thiazole-based compounds typically involves the reaction of thiazole derivatives with appropriate amines or carboxylic acid derivatives. For N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide, one might start with a thiazole ring and introduce the acetamide and aromatic groups through subsequent reactions.
Characterization Techniques:
-
NMR Spectroscopy: Used to determine the structure and purity of the compound.
-
IR Spectroscopy: Helps identify functional groups.
-
Mass Spectrometry: Provides molecular weight and fragmentation patterns.
Potential Applications
Compounds with thiazole and acetamide functionalities have been explored for their antimicrobial, anticancer, and other pharmacological activities.
Biological Activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume